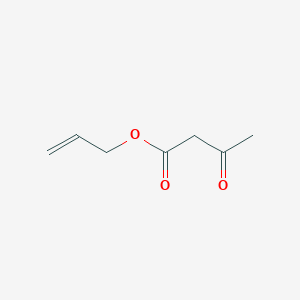

N,N-二甲基庚酰胺

描述

Synthesis Analysis

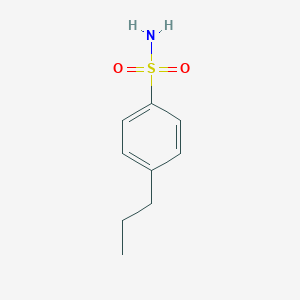

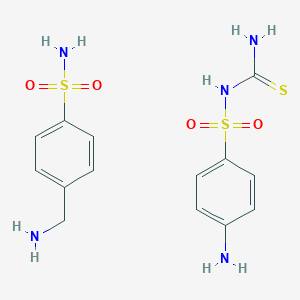

The synthesis of N,N-Dimethylheptanamide and its derivatives involves various chemical reactions, highlighting the versatility of this compound. For instance, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine can be synthesized through electrochemical oxidation and chemical reactions, offering insights into the synthetic routes that could be applicable to N,N-Dimethylheptanamide (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of N,N-Dimethylheptanamide is crucial for understanding its reactivity and properties. Studies on related compounds, like N-(2,6-dimethylphenyl)-P,P-diphenylphosphinamine chalcogenides, have utilized X-ray diffraction analysis to determine solid-state structures, which is essential for comprehending the structural aspects of N,N-Dimethylheptanamide (Naktode et al., 2012).

Chemical Reactions and Properties

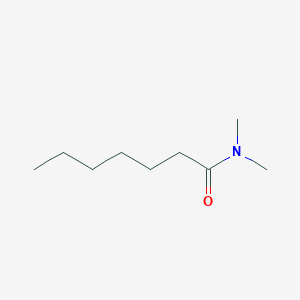

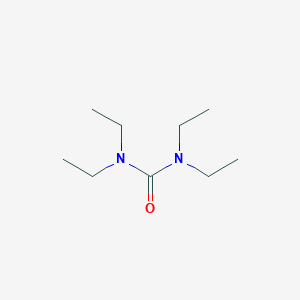

N,N-Dimethylheptanamide undergoes various chemical reactions, reflecting its reactive nature. For example, the reductive amination process, which is a common synthetic route for amides, could be applicable for synthesizing N,N-Dimethylheptanamide. This process involves the reduction of nitriles or aldehydes/ketones in the presence of an amine, yielding N,N-dimethylated amides under specific conditions (Brandt et al., 2010).

Physical Properties Analysis

The physical properties of N,N-Dimethylheptanamide, such as melting and boiling points, solubility, and density, are influenced by its molecular structure. While specific studies on N,N-Dimethylheptanamide are scarce, analogous compounds provide a reference for understanding the factors affecting these properties. For instance, the study on conformational analysis of 3,3-dimethylheptane offers insights into how molecular structure impacts physical properties (Crowder, 1988).

科学研究应用

在自然环境中吸入 N,N-二甲基色胺的神经和主观效应:本研究探索了在自然环境中吸入 N,N-二甲基色胺 (DMT) 的急性效应,重点关注背景因素和参与者的轻松精神状态。研究发现,DMT 显着降低了 α 波段,同时增加了 δ 波段和 γ 波段,这与神秘型体验相关 (Pallavicini et al., 2021)。

美国人类致幻药物研究:本文回顾了进行人类致幻药物研究(包括 N,N-二甲基色胺)的监管障碍和申请流程。它强调了如果与相关机构合作,进一步研究的潜力 (Strassman, 1991)。

蛋白水解酶对 N,N-二甲基蛋白质的作用:本研究描述了一种测量烷基化蛋白质(如 N,N-二甲基蛋白质)蛋白水解的方法,该方法提高了蛋白水解活性测定的灵敏度和准确性 (Lin, Means, & Feeney, 1969)。

超越溶剂在有机化学中 N,N-二甲基甲酰胺的三重作用

:虽然重点放在 N,N-二甲基甲酰胺上,但本综述揭示了此类化合物作为试剂、催化剂和稳定剂在有机化学中的多功能作用 (Heravi, Ghavidel, & Mohammadkhani, 2018)。

N,N-二甲基甲酰胺和 N,N-二甲基乙酰胺作为试剂的最新用途:本综述重点介绍了 N,N-二甲基甲酰胺和 N,N-二甲基乙酰胺在合成各种化合物中的用途,展示了它们作为多用途试剂的多功能性 (Le Bras & Muzart, 2018)。

属性

IUPAC Name |

N,N-dimethylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPTXVFOZPQVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149676 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylheptanamide | |

CAS RN |

1115-96-4 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)